molecular formula C17H24N6O B2632456 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-30-5

1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2632456
CAS RN: 941875-30-5
M. Wt: 328.42
InChI Key: VLPSWYDCJGUBST-UHFFFAOYSA-N
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Description

The compound “1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea” is a complex organic molecule. It contains a cyclohexyl group, a dimethylphenyl group, a tetrazolyl group, and a urea group .


Molecular Structure Analysis

The molecule contains several functional groups, including a cyclohexyl ring, a dimethylphenyl ring, a tetrazolyl ring, and a urea group . These groups could potentially influence the molecule’s shape, reactivity, and physical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Structural and Computational Studies

Computational Analysis and NMR Spectroscopy : Nitrogen-centered urazole radicals, closely related to tetrazole derivatives, demonstrate interesting dimerization behavior influenced by substituents on the aromatic ring, as elucidated through computational and NMR spectroscopic studies. These findings underline the molecule's potential in structural chemistry research, offering insights into its reactivity and stability (K. Martin & G. Breton, 2017).

Synthesis and Characterization

Novel Tetrazoles with Antimicrobial Activity : A study on the synthesis of pyrimidine tetrazole derivatives highlights the broad utility of tetrazole compounds in developing new antimicrobial agents. These derivatives exhibit significant antibacterial and antifungal activities, showcasing the potential of similar tetrazole-based compounds in pharmaceutical chemistry (N. Bhoge, B. Magare, & P. Mohite, 2021).

Materials Chemistry

Corrosion Inhibition : Derivatives of tetrazoles, akin to the urea derivative , have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. This research indicates the compound's potential utility in protecting industrial materials from corrosive environments, demonstrating a significant inhibition effect and suggesting the formation of a protective layer on metal surfaces (B. Mistry, N. Patel, M. J. Patel, & S. Jauhari, 2011).

Molecular Docking and Bioassay Studies

Cyclooxygenase-2 Inhibition : Molecular docking and bioassay studies have been conducted on tetrazole derivatives to explore their potential as cyclooxygenase-2 (COX-2) inhibitors. Although the specific structure mentioned does not directly correlate with the compounds studied, this research area highlights the relevance of tetrazole and urea derivatives in designing new therapeutic agents (B. J. Al-Hourani et al., 2016).

properties

IUPAC Name

1-cyclohexyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPSWYDCJGUBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

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